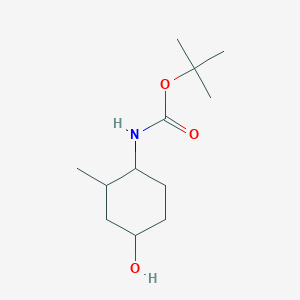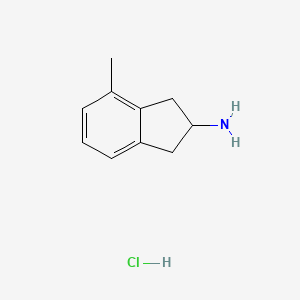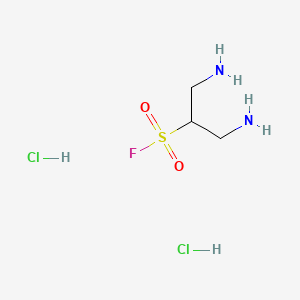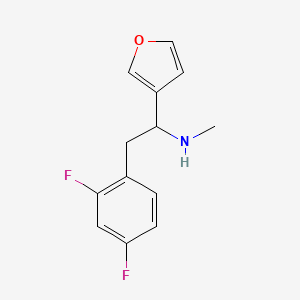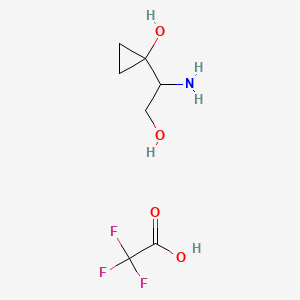
1-(1-Amino-2-hydroxyethyl)cyclopropan-1-ol,trifluoroaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Amino-2-hydroxyethyl)cyclopropan-1-ol, trifluoroacetic acid is a compound with the molecular formula C7H12F3NO4 and a molecular weight of 231.1697 This compound is of interest due to its unique structure, which includes a cyclopropane ring, an amino group, and a trifluoroacetic acid moiety
Métodos De Preparación
The synthesis of 1-(1-Amino-2-hydroxyethyl)cyclopropan-1-ol, trifluoroacetic acid involves several steps. One common method includes the cyclopropanation of suitable precursors followed by functionalization with amino and hydroxyethyl groups. The reaction conditions typically involve the use of reagents such as trifluoroacetic acid and catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Análisis De Reacciones Químicas
1-(1-Amino-2-hydroxyethyl)cyclopropan-1-ol, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include acids, bases, and solvents such as methanol, ethanol, and dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1-(1-Amino-2-hydroxyethyl)cyclopropan-1-ol, trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-(1-Amino-2-hydroxyethyl)cyclopropan-1-ol, trifluoroacetic acid involves its interaction with molecular targets and pathways within biological systems. The amino and hydroxyethyl groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, influencing their function and activity. The trifluoroacetic acid moiety can also affect the compound’s solubility and stability, contributing to its overall biological effects.
Comparación Con Compuestos Similares
1-(1-Amino-2-hydroxyethyl)cyclopropan-1-ol, trifluoroacetic acid can be compared with other similar compounds, such as:
1-(1-Amino-2-hydroxyethyl)cyclopropan-1-ol: This compound lacks the trifluoroacetic acid moiety, which may result in different chemical and biological properties.
1-(1-Amino-2-hydroxyethyl)cyclopropan-1-ol, hydrochloride: The presence of hydrochloride instead of trifluoroacetic acid can influence the compound’s solubility and reactivity.
The uniqueness of 1-(1-Amino-2-hydroxyethyl)cyclopropan-1-ol, trifluoroacetic acid lies in its combination of functional groups, which provides a distinct set of chemical and biological properties that can be leveraged in various applications .
Propiedades
Fórmula molecular |
C7H12F3NO4 |
|---|---|
Peso molecular |
231.17 g/mol |
Nombre IUPAC |
1-(1-amino-2-hydroxyethyl)cyclopropan-1-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H11NO2.C2HF3O2/c6-4(3-7)5(8)1-2-5;3-2(4,5)1(6)7/h4,7-8H,1-3,6H2;(H,6,7) |
Clave InChI |
GLPPNHNXHHPFBB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C(CO)N)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


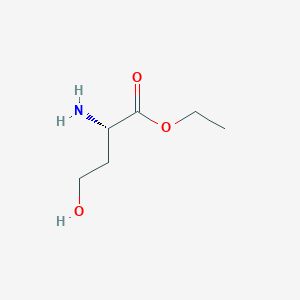

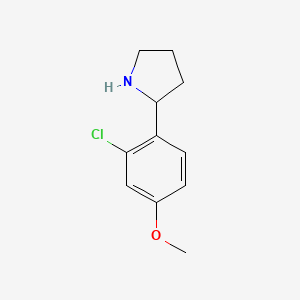
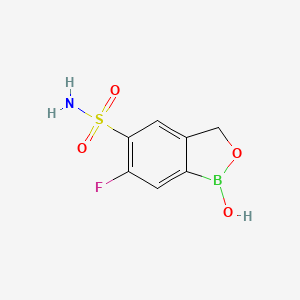
amino}acetic acid](/img/structure/B13563005.png)
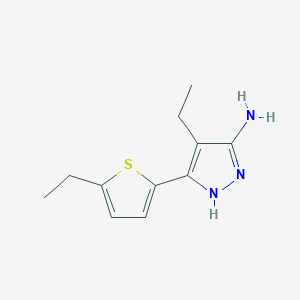
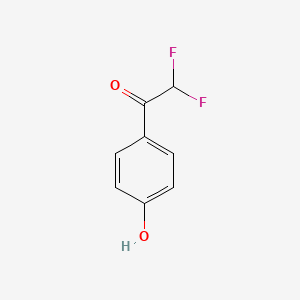
![1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazinehydrochloride](/img/structure/B13563020.png)
![3-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13563027.png)
